3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Catalog No.
S15992959
CAS No.
M.F
C11H14ClNO3
M. Wt
243.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpro...

Product Name

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

InChI

InChI=1S/C11H14ClNO3/c1-13(16-2)11(15)7-10(14)8-3-5-9(12)6-4-8/h3-6,10,14H,7H2,1-2H3

InChI Key

UFAZRHJZORWVMU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=C(C=C1)Cl)O)OC

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a chemical compound characterized by its unique structure, which includes a propanamide backbone substituted with a hydroxyl group and a methoxy group, alongside a para-chlorophenyl moiety. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of the 4-chlorophenyl group imparts distinct electronic properties, potentially influencing its reactivity and biological activity.

The chemical behavior of 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can be analyzed through various reactions typical for amides and phenolic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-Methylation: The nitrogen atom in the amide can be further methylated using methylating agents such as methyl iodide or dimethyl sulfate.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides.

These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide may exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds with chlorophenyl groups often demonstrate antibacterial and antifungal activities.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction.
  • Analgesic Effects: Certain related compounds have been studied for their pain-relieving properties.

The specific biological activity of 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide remains to be thoroughly investigated.

The synthesis of 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can be achieved through several methodologies:

  • Direct Amidation: Reaction of 4-chlorobenzoic acid with N-methoxy-N-methylpropanamine under coupling conditions (e.g., using coupling agents like EDC or DCC) can yield the desired amide.
  • Weinreb Amide Synthesis: Utilizing Weinreb amides, where a methoxy group is introduced to the nitrogen before undergoing acylation, provides a controlled route to synthesize this compound .
  • Boron-Catalyzed Reactions: Recent studies have employed boron catalysts to enhance yields and selectivity in forming similar compounds, suggesting potential adaptations for this synthesis .

3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide may find applications in various fields:

  • Pharmaceuticals: As a potential candidate for drug development due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties could be leveraged in developing pesticides or herbicides.
  • Chemical Intermediates: Useful in synthesizing more complex organic molecules through further functionalization.

Interaction studies involving 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can elucidate its mechanism of action.
  • Receptor Binding Affinity: Investigating its affinity for various receptors (e.g., G-protein coupled receptors) may reveal its therapeutic potential.
  • Metabolic Pathways: Analyzing how this compound is metabolized in biological systems will provide insights into its pharmacokinetics and safety profile.

Several compounds share structural similarities with 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
3-(4-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamideSimilar structure but with fluorine substitutionPotentially different electronic properties affecting reactivity
3-(4-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamideBromine instead of chlorineMay exhibit enhanced lipophilicity
N,N-dimethyl-4-chlorobenzamideLacks hydroxyl group but retains chlorobenzeneSimpler structure may lead to different biological activity

These comparisons illustrate how variations in substituents can significantly influence the physical and chemical properties of related compounds, highlighting the uniqueness of 3-(4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.0662210 g/mol

Monoisotopic Mass

243.0662210 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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